Barium sulfate

Übersicht

Beschreibung

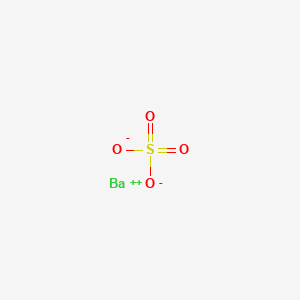

Bariumsulfat ist eine anorganische Verbindung mit der chemischen Formel BaSO₄. Es ist ein weißer kristalliner Feststoff, der geruchlos und in Wasser unlöslich ist. Bariumsulfat kommt in der Natur als Mineral Barit vor, das die wichtigste kommerzielle Quelle für Barium und seine Derivate ist . Seine hohe Dichte und sein undurchsichtiges weißes Aussehen machen es wertvoll für verschiedene Anwendungen, insbesondere in der Medizin und Industrie .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Bariumsulfat kann durch verschiedene Methoden synthetisiert werden:

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Bariumsulfat hauptsächlich aus dem Mineral Barit gewonnen. Der Barit wird zuerst zerkleinert und dann durch verschiedene Verfahren gereinigt, darunter Flotation und magnetische Trennung, um Verunreinigungen zu entfernen. Der gereinigte Barit wird dann chemischen Reaktionen unterzogen, um Bariumsulfat zu erzeugen {_svg_3}.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium sulfate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is primarily produced from the mineral barite. The barite is first crushed and then purified through various processes, including flotation and magnetic separation, to remove impurities. The purified barite is then subjected to chemical reactions to produce this compound .

Analyse Chemischer Reaktionen

Bariumsulfat ist relativ inert und durchläuft aufgrund seiner geringen Löslichkeit in Wasser nicht viele chemische Reaktionen. es kann an folgenden Reaktionen teilnehmen:

Reaktion mit konzentrierter Schwefelsäure: Bariumsulfat ist in konzentrierter Schwefelsäure löslich und bildet Barium- und Sulfationen.

Thermische Zersetzung: Bei sehr hohen Temperaturen zersetzt sich Bariumsulfat zu Bariumoxid und Schwefeltrioxid: [ \text{BaSO}4 \rightarrow \text{BaO} + \text{SO}_3 ]

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Diagnostic Imaging

Barium sulfate is widely used as a radiopaque contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans of the gastrointestinal tract. It enhances the visibility of the digestive system, allowing for better diagnosis of conditions such as tumors, ulcers, and blockages.

- Case Study: A study evaluated the diagnostic validity of high-density this compound in detecting gastric cancer. The detection rates were found to be 0.17% for moderate-density and 0.13% for high-density this compound, indicating its effectiveness in identifying early-stage gastric cancer .

1.2 Bone Cement

In orthopedics, this compound is incorporated into bone cement to provide radiopacity, enabling the visualization of cement placement during surgeries. This application is crucial for ensuring proper alignment and fixation of orthopedic implants.

- Research Findings: this compound's incorporation into bone cement has been shown to enhance its mechanical properties while maintaining sufficient radiopacity for imaging purposes .

Industrial Applications

2.1 Oil and Gas Drilling

This compound is primarily used as a weighting agent in drilling muds for oil and gas exploration. Its high density helps to control pressure in the borehole and prevent blowouts.

- Data Table: Applications of this compound in Drilling Mud

| Application | Description |

|---|---|

| Weighting Agent | Increases mud density to stabilize boreholes |

| Prevents Blockages | Allows rocks to move freely, preventing borehole collapse |

2.2 Paints and Coatings

In the paint industry, this compound is utilized as a pigment and filler due to its opacity and brightness. It enhances the durability and aesthetic qualities of coatings.

- Research Insights: this compound contributes to the formulation of automotive paints by improving gloss and resistance to weathering .

2.3 Plastics and Rubber

This compound is added to plastics as a filler to improve mechanical properties such as strength and thermal stability. It also finds applications in rubber manufacturing.

- Application Overview:

Environmental Applications

3.1 Water Treatment

This compound plays a role in water treatment processes, particularly in the removal of contaminants through precipitation methods.

Wirkmechanismus

In medical imaging, barium sulfate works by increasing the absorption of X-rays as they pass through the body. This allows for clear visualization of the gastrointestinal tract and other structures where this compound is localized . The compound’s high atomic number and density make it an effective contrast agent .

Vergleich Mit ähnlichen Verbindungen

Bariumsulfat ist unter den Bariumverbindungen einzigartig aufgrund seiner Unlöslichkeit in Wasser und seiner Verwendung als Röntgenkontrastmittel. Andere Bariumverbindungen, wie Bariumsulfid und Bariumchlorid, sind in Wasser löslich und haben unterschiedliche Anwendungen . Zum Beispiel:

Bariumsulfid (BaS): In Wasser löslich und wird bei der Herstellung anderer Bariumverbindungen verwendet.

Bariumchlorid (BaCl₂): In Wasser löslich und wird in verschiedenen chemischen Reaktionen und industriellen Prozessen verwendet.

Die einzigartigen Eigenschaften von Bariumsulfat, wie seine hohe Dichte, Unlöslichkeit in Wasser und Radiopazität, unterscheiden es von anderen Bariumverbindungen und machen es wertvoll für bestimmte Anwendungen.

Biologische Aktivität

Barium sulfate (BaSO₄) is a white crystalline compound that is widely used in various industrial applications, particularly in the medical field as a radiopaque agent for imaging studies. Its biological activity has been the subject of numerous studies, focusing on its biokinetics, toxicity, and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting key findings from experimental studies and clinical case reports.

Overview of this compound

This compound is characterized by its low solubility in water, which makes it suitable for medical imaging since it does not dissolve in the gastrointestinal tract. Its primary use in medicine is as a contrast agent for X-ray imaging and CT scans of the digestive system. However, its biological effects, particularly when aspirated or inhaled, have raised concerns regarding its safety and potential health risks.

Inhalation Studies

Recent studies have investigated the biokinetics of this compound nanoparticles (BaSO₄ NPs) following inhalation exposure. One study demonstrated that barium was cleared from the lungs faster than other poorly soluble nanoparticles, with significant translocation to bone and lymph nodes observed over time. Specifically, after two years of exposure to BaSO₄ NP aerosols at a concentration of 50 mg/m³, barium concentrations were found to be highest in the lungs, followed by lymph nodes and bones .

Table 1: Barium Concentrations in Tissues Post-Inhalation Exposure

| Tissue Type | Concentration Order |

|---|---|

| Lungs | Highest |

| Lymph Nodes | Second Highest |

| Hard Bone | Third Highest |

| Bone Marrow | Fourth Highest |

| Liver | Lowest |

The study indicated that intact BaSO₄ NPs were present in alveolar macrophages and type II epithelial cells, suggesting that while this compound particles are poorly soluble, they can still be taken up by lung cells .

Aspiration Incidents

This compound aspiration during medical procedures has been documented as a serious complication. A review of 22 adult patients who aspirated this compound revealed an alarming mortality rate of approximately 36% . The patients exhibited symptoms such as dyspnea and acute respiratory distress syndrome (ARDS), with many requiring intensive care.

Table 2: Outcomes of this compound Aspiration Cases

| Outcome | Number of Patients | Percentage (%) |

|---|---|---|

| Recovered | 12 | 54.55 |

| Mortality | 8 | 36.36 |

| Required Mechanical Ventilation | 1 | 4.54 |

| Fully Recovered Infants | 5 | 100 |

The risk factors associated with aspiration included dysphagia and esophageal obstruction. This highlights the need for caution during procedures involving this compound to prevent aspiration-related complications .

Toxicological Profile

This compound's inert nature makes it an interesting subject for toxicological studies. It has been reported that exposure to barium compounds can lead to respiratory issues, including pneumoconiosis in workers exposed to barium dust . However, studies specifically examining the effects of BaSO₄ show that it does not induce significant adverse health effects at certain exposure levels .

In laboratory settings, inhalation exposure to this compound has led to varying degrees of lung lesions in animal models. For example, one study noted perivascular and peribronchial sclerosis in rats exposed to barium carbonate dust but found no significant histological changes in rats exposed to BaSO₄ at lower concentrations .

Cellular Interactions

Research into the cellular uptake of this compound has shown that different particle sizes affect how these particles interact with cells. In vitro studies using rat alveolar macrophages demonstrated efficient uptake of BaSO₄ particles across various sizes (40 nm to 1.3 μm), with particles localized within endo-lysosomes but not entering the cell nucleus . This suggests a potential for using BaSO₄ as a model compound for studying nanoparticle behavior in biological systems.

Eigenschaften

Key on ui mechanism of action |

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays. Barium sulfate is essentially not absorbed from the GI tract nor metabolized in the body. Barium sulfate is used to fill the gastrointestinal tract lumen or to coat the mucosal surface and is administered orally, rectally, or instilled into an enterostomy tube or catheter,. Barium sulfate enhances delineation of the GI tract. The barium suspension covers the mucosal surface of the GI tract, allowing its shape, distensibility, motion, integrity, continuity, location within the torso, relationship to other organs to be closely examined. Various abnormalities, such as benign or malignant tumors, ulcers, strictures, diverticula, inflammation or infection, altered motility, displacement and other pathology can thereby be identified,. At lower concentrations (higher dilution), barium enhances the conspicuity of the GI tract to differentiate the GI tract from various abdominal organs in computed tomography examinations (CT scans) of the abdomen. Improved delineation of the gastrointestinal tract lumen and mucosa may be reached by contrast provided by gas (by the addition of bicarbonate or gas-filled balloons) in addition to the barium. This is known as a _double-contrast procedure_. Osmotically active agents (for example, sorbitol) are also used to induce fluid accumulation and distension of the GI system to enhance visualization. |

|---|---|

CAS-Nummer |

13462-86-7 |

Molekularformel |

BaH2O4S |

Molekulargewicht |

235.41 g/mol |

IUPAC-Name |

barium(2+);sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

XUBKPYAWPSXPDZ-UHFFFAOYSA-N |

Verunreinigungen |

Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |

SMILES |

[O-]S(=O)(=O)[O-].[Ba+2] |

Kanonische SMILES |

OS(=O)(=O)O.[Ba] |

Siedepunkt |

2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |

Color/Form |

Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |

Dichte |

4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |

melting_point |

2876 °F (NIOSH, 2024) 1580 °C 2876 °F |

Key on ui other cas no. |

7727-43-7 13462-86-7 |

Physikalische Beschreibung |

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |

Piktogramme |

Health Hazard |

Löslichkeit |

0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |

Synonyme |

Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.